DLinDMA

Catalog No.
S526385
CAS No.
871258-12-7
M.F
C41H77NO2
M. Wt
616.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DLinDMA

CAS Number

871258-12-7

Product Name

DLinDMA

IUPAC Name

N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine

Molecular Formula

C41H77NO2

Molecular Weight

616.1 g/mol

InChI

InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

NFQBIAXADRDUGK-KWXKLSQISA-N

SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC

Solubility

Soluble in DMSO

Synonyms

1,2-dilinoleyloxy-3-dimethylaminopropane, DLinDMA

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC

Description

The exact mass of the compound DLinDMA is 615.5954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DLinDMA, or 1,2-dilinoleyloxy-3-dimethylaminopropane, is an ionizable cationic lipid notable for its role in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly in the context of small interfering RNA (siRNA) and messenger RNA (mRNA) therapies. This compound features a hydrophobic linoleyl tail and a dimethylamino group, which contribute to its ability to form stable nanoparticles that can encapsulate nucleic acids. The pKa of DLinDMA is approximately 6.7, indicating that it can exist in both cationic and neutral forms depending on the pH, which is crucial for its function in biological environments .

Typical of cationic lipids. These include:

  • Formation of Lipid Nanoparticles: DLinDMA can self-assemble with other lipids and nucleic acids to form LNPs. This process typically involves mixing an ethanolic solution of the lipids with an aqueous solution containing the nucleic acid, followed by dilution and ultrafiltration .
  • Ionization: The dimethylamino group allows DLinDMA to become positively charged at lower pH levels, facilitating interaction with negatively charged nucleic acids such as siRNA .
  • Stability Under UV Light: Studies have shown that DLinDMA may decompose under UV irradiation, which affects its stability compared to other similar compounds .

DLinDMA exhibits significant biological activity as a delivery agent for genetic material. Its primary application is in the delivery of siRNA for gene silencing. In vitro studies have demonstrated that LNPs containing DLinDMA efficiently deliver siRNA into cells, leading to substantial reductions in target gene expression, such as GAPDH . Moreover, its ability to form stable complexes with nucleic acids enhances cellular uptake and endosomal escape, critical for effective gene therapy.

The synthesis of DLinDMA typically involves several key steps:

  • Preparation of Linoleyl Mesylate: This serves as the hydrophobic tail.
  • Formation of the Core: The core is constructed using a 1,2-dihydroxypropane unit linked to a dimethylamino moiety.
  • Coupling Reaction: The hydrophobic tail is coupled with the core via standard lipid synthesis techniques.

Alternative synthesis methods have been explored to create derivatives like DPalDMA, which incorporates palmitoleyl instead of linoleyl .

DLinDMA has several applications in biomedical research and therapy:

  • Gene Therapy: Primarily used for delivering siRNA and mRNA to silence specific genes involved in various diseases.
  • Vaccine Development: It has potential applications in mRNA vaccines due to its ability to enhance immune responses by delivering mRNA encoding antigens.
  • Cancer Treatment: By facilitating targeted delivery of therapeutic agents directly to cancer cells, DLinDMA can improve treatment efficacy while minimizing side effects.

Studies have shown that DLinDMA interacts effectively with various types of nucleic acids and helper lipids in LNP formulations. For instance:

  • Enhanced Delivery Potency: Compared to other cationic lipids like DLinDAP and DLinK-DMA, DLinDMA has shown superior performance in delivering siRNA into cells .
  • Cellular Uptake Mechanisms: Research indicates that LNPs containing DLinDMA are taken up by cells through endocytosis, followed by endosomal escape facilitated by the lipid's cationic nature .

Several compounds share structural similarities with DLinDMA but differ in their properties and applications:

Compound NameStructure CharacteristicsUnique Features
1,2-dilinoleyl-3-dimethylaminopropane (DLinDAP)Similar head group; different tail structureEnhanced stability and lower toxicity
1,2-dilinoleyloxy-N,N-dimethylaminopropane (DLinK-DMA)Contains keto group in place of one amineImproved gene silencing potency
1,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3]Modified head group for enhanced deliveryTargeted delivery capabilities

These compounds highlight the versatility within the class of ionizable cationic lipids while emphasizing the unique properties of DLinDMA that make it particularly effective for certain applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

14.5

Hydrogen Bond Acceptor Count

3

Exact Mass

615.59543070 g/mol

Monoisotopic Mass

615.59543070 g/mol

Heavy Atom Count

44

Appearance

Colorless to light yellow liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BD8S7LL258

Dates

Modify: 2024-04-14
1: Tiffany M, Szoka FC. Co-localization of fluorescent labeled lipid nanoparticles with specifically tagged subcellular compartments by single particle tracking at low nanoparticle to cell ratios. J Drug Target. 2016 Nov;24(9):857-864. Epub 2016 Sep 30. PubMed PMID: 27600702.
2: Lin PJ, Tam YY, Hafez I, Sandhu A, Chen S, Ciufolini MA, Nabi IR, Cullis PR. Influence of cationic lipid composition on uptake and intracellular processing of lipid nanoparticle formulations of siRNA. Nanomedicine. 2013 Feb;9(2):233-46. doi: 10.1016/j.nano.2012.05.019. Epub 2012 Jun 12. PubMed PMID: 22698807.
3: Basha G, Novobrantseva TI, Rosin N, Tam YY, Hafez IM, Wong MK, Sugo T, Ruda VM, Qin J, Klebanov B, Ciufolini M, Akinc A, Tam YK, Hope MJ, Cullis PR. Influence of cationic lipid composition on gene silencing properties of lipid nanoparticle formulations of siRNA in antigen-presenting cells. Mol Ther. 2011 Dec;19(12):2186-200. doi: 10.1038/mt.2011.190. Epub 2011 Oct 4. PubMed PMID: 21971424; PubMed Central PMCID: PMC3242662.
4: Semple SC, Akinc A, Chen J, Sandhu AP, Mui BL, Cho CK, Sah DW, Stebbing D, Crosley EJ, Yaworski E, Hafez IM, Dorkin JR, Qin J, Lam K, Rajeev KG, Wong KF, Jeffs LB, Nechev L, Eisenhardt ML, Jayaraman M, Kazem M, Maier MA, Srinivasulu M, Weinstein MJ, Chen Q, Alvarez R, Barros SA, De S, Klimuk SK, Borland T, Kosovrasti V, Cantley WL, Tam YK, Manoharan M, Ciufolini MA, Tracy MA, de Fougerolles A, MacLachlan I, Cullis PR, Madden TD, Hope MJ. Rational design of cationic lipids for siRNA delivery. Nat Biotechnol. 2010 Feb;28(2):172-6. doi: 10.1038/nbt.1602. Epub 2010 Jan 17. PubMed PMID: 20081866.
5: Heyes J, Palmer L, Bremner K, MacLachlan I. Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids. J Control Release. 2005 Oct 3;107(2):276-87. PubMed PMID: 16054724.

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